1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine is a chemical compound that belongs to the class of sulfonyl piperazines. Its structure features a piperazine ring substituted with a benzyl group and a methoxynaphthalene sulfonyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
This compound can be classified under various chemical categories, including:
The synthesis of 1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine typically involves several key steps:
The reactions are generally conducted under controlled temperatures and in the presence of appropriate solvents and catalysts to achieve high yields and purity. Optimization techniques may be employed in industrial settings to enhance scalability and cost-effectiveness.
The molecular formula for 1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine is . The compound features:
The InChI representation for this compound is:
1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine has been studied for its potential interactions with various biological targets. Notably, compounds with similar structures have been found to bind effectively to the colchicine binding site of tubulin, which is critical in cancer therapy due to its role in cell division.
Similar sulfonyl piperazine derivatives have shown activity in inducing apoptosis through mechanisms involving cell cycle arrest at specific phases (sub-G1 and G2/M) .
The mechanism of action for 1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine involves:
The presence of the benzene ring enhances resonance stabilization, which may facilitate its binding affinity to biological targets .
The compound exhibits characteristics typical of organic compounds, including:
Key chemical properties include:
Additional data such as melting point, boiling point, and spectral data (NMR, IR) would typically be obtained from experimental studies or databases like PubChem .
1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine has various applications across multiple fields:
1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine belongs to the N-substituted piperazine class, specifically categorized as a sulfonamide-functionalized benzylpiperazine due to its distinct structural regions:
Table 1: Structural Taxonomy of Key Piperazine Derivatives
Compound Name | Core Scaffold | N1 Substituent | N4 Substituent | Distinctive Features |
---|---|---|---|---|
1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine | Piperazine | Benzyl | (6-Methoxynaphthalen-2-yl)sulfonyl | Sulfonamide linker; Methoxynaphthalene |
Palbociclib (CDK4/6 inhibitor) | Piperazine | Pyridopyrimidinyl | Cyclopentyl | Fused heteroaromatic; Aminopyrimidine |
Vortioxetine (serotonin modulator) | Piperazine | - | 2-(2,2,3-Trimethylindolyl) | Fused indole; Multiple substituents |
1-(4-Fluorobenzyl)piperazine | Piperazine | 4-Fluorobenzyl | Variable | Halogenated benzyl; Simplified scaffold |
This compound’s IUPAC name is 1-benzyl-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine, with the canonical SMILES string COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4
[5]. Its structural complexity arises from the juxtaposition of electron-rich (methoxynaphthalene) and electron-deficient (sulfonamide) regions, enabling interactions with diverse biological targets. The sulfonamide group acts as a hydrogen-bond acceptor/donor pair, while the naphthalene system facilitates hydrophobic pocket binding in proteins. This architecture is evolutionarily distinct from simpler benzylpiperazines (e.g., 1-benzylpiperazine, BZP) by incorporating extended aromaticity and polar linkers, enhancing target specificity [9].
The synthetic exploration of 1-benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine emerged from early 2000s research into sulfonamide-containing piperazines as kinase inhibitors and receptor modulators. Key advancements include:
Table 2: Evolution of Piperazine-Sulfonamide Hybrids in Drug Development
Drug/Compound | Therapeutic Area | Key Structural Features | Development Milestone |
---|---|---|---|
Palbociclib | Oncology (breast cancer) | Piperazine-sulfonamide linker; Pyridopyrimidine hinge binder | FDA approval (2015) |
Ribociclib | Oncology (breast cancer) | Piperazine-sulfonamide; Aminopyrimidine | FDA approval (2017) |
1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine | Research chemical | Unmodified methoxynaphthalene; Benzylpiperazine | Synthetic intermediate |
Avapritinib | Oncology (GIST) | Piperazine with diaryl substituents; Pyrimidine core | FDA approval (2020) |
1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine epitomizes strategic molecular design in heterocyclic chemistry, contributing to drug discovery through three key mechanisms:
Table 3: Analog Comparison Demonstrating Structure-Activity Relationships
Analog Structure | Biological Activity | Potency vs. Parent Compound |
---|---|---|
1-(4-Fluorobenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine | Enhanced kinase inhibition | 3-fold ↑ CDK4 affinity |
1-Benzyl-4-(benzothiazol-2-yl)piperazine | Antimicrobial activity | Moderate (Gram-positive IC₅₀: 8 μM) |
1-(6-Methoxynaphthalen-2-yl)sulfonyl)piperazine (no benzyl) | Reduced cellular penetration | 10-fold ↓ cytotoxicity |
Compared to simpler heterocycles (e.g., morpholine or piperidine), this compound’s integration of sulfonamide and naphthalene units expands its interaction spectrum beyond monoamine transporters to enzymes like FAAH and kinases [3] [9]. Its structural complexity—quantified by metrics like Fsp³ (0.38) and XLogP3 (3.6)—aligns with modern lead-likeness guidelines, enabling optimization into clinical candidates [5].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8